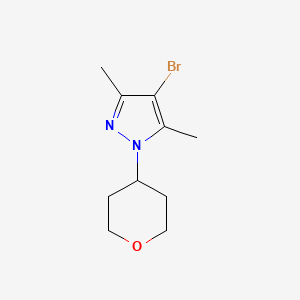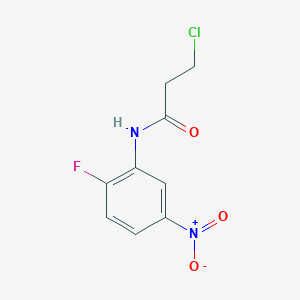
3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide is a chemical compound with the molecular formula C9H8ClFN2O3 and a molecular weight of 246.62 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide can be represented by the InChI code: 1S/C9H8ClFN2O3/c10-4-3-9(14)12-8-5-6(13(15)16)1-2-7(8)11/h1-2,5H,3-4H2,(H,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted melting point of 166.65°C and a predicted boiling point of approximately 415.3°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3 . The refractive index is predicted to be n20D 1.60 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
In preclinical studies, compounds similar to 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide, such as selective androgen receptor modulators, have shown promise for androgen-dependent diseases. These compounds demonstrate low clearance, moderate volume of distribution, and extensive metabolism in rats, indicating potential for therapeutic applications (Wu et al., 2006).
Photoreactivity and Environmental Stability
Studies on flutamide, which shares a similar nitrophenyl propanamide structure, reveal its different photoreactions in various solvents, highlighting the impact of solvent interactions on its stability and reactivity (Watanabe et al., 2015). This research is relevant for understanding the environmental fate and photochemical behavior of related compounds.
Synthesis and Application in Drug Discovery
The synthesis of compounds like 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide serves as a foundation for the development of drugs with various therapeutic applications. For instance, the asymmetric synthesis of chiral intermediates for antidepressant drugs illustrates the chemical versatility and potential of these compounds in medicinal chemistry (Choi et al., 2010).
Chemical Analysis and Detection Techniques
Advancements in analytical techniques, such as electrospray ionization mass spectrometry, have been applied to detect and characterize flutamide and related compounds in pharmaceutical dosage forms. This highlights the importance of analytical chemistry in the quality control and study of these substances (Khan et al., 2015).
Novel Therapeutic Agents
Research on N-aryl-3-(indol-3-yl)propanamides, closely related to the compound of interest, has shown immunosuppressive activities, indicating potential for the development of new therapeutic agents targeting immune-related disorders (Giraud et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O3/c10-4-3-9(14)12-8-5-6(13(15)16)1-2-7(8)11/h1-2,5H,3-4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQMTRNWIAOWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)
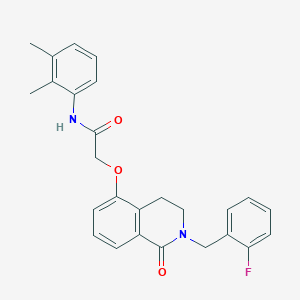
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)
![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)
![Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2839395.png)
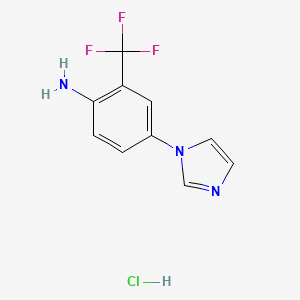
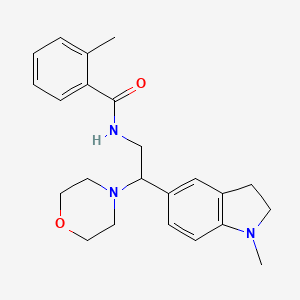
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2839401.png)
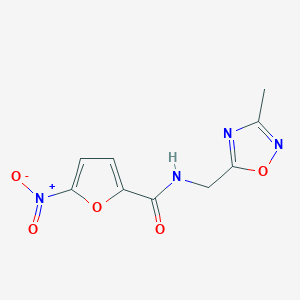

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)

